REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[CH:5][C:4]=1[N+:12]([O-:14])=[O:13].S(Cl)([Cl:17])=O>>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([Cl:17])=[O:8])=[CH:5][C:4]=1[N+:12]([O-:14])=[O:13]
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Name
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|
Quantity
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10 g
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Type
|
reactant
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Smiles
|
COC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
25 g
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Type
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reactant
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Smiles
|
S(=O)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
concentrated to dryness
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=C(C(=O)Cl)C=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |